molecular formula C12H18N4O2 B8167800 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline

Cat. No. B8167800
M. Wt: 250.30 g/mol
InChI Key: RYFZIWWRRSSRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reporter Molecules in DNA Conformation Studies : A study illustrated the use of molecules similar to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline in probing DNA conformation. The crystal structure of a related compound was utilized to understand DNA structures (Vyas et al., 1984).

  • Intermediate in Pharmaceutical Synthesis : Compounds containing structural elements similar to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline have been synthesized as intermediates in the production of important pharmaceuticals like imatinib (Koroleva et al., 2011).

  • Development of Energetic Materials : Researchers have synthesized new energetic compounds with structures related to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline for use in various applications, demonstrating their potential as fusible components in energetic formulations (Nesterova et al., 2019).

  • Application in Dye Industry : Studies have investigated the use of compounds similar to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline as disperse dyes for polyester fibers, analyzing their fastness properties (Rangnekar & Dhamnaskar, 1990).

  • Anti-Tubercular Activity : A study focused on the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, including compounds structurally related to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline, which showed potent anti-tubercular activity (Vavaiya et al., 2022).

  • Influenza A Virus Inhibition : Novel derivatives of compounds structurally similar to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline were studied for their inhibitory activity against influenza A virus, demonstrating significant antiviral properties (Mikolaichuk et al., 2021).

  • Inhibition of Human 5-Lipoxygenase : Research involving novel 2-amino-5-hydroxyindole derivatives, structurally related to the compound , found effective inhibition of human 5-lipoxygenase, which could be beneficial in treating inflammatory diseases, atherosclerosis, and cancer (Landwehr et al., 2006).

  • Radioligand Imaging of 5HT1A Receptors : A study demonstrated the potential of p[18F]MPPF, a compound with structural similarities to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline, as a radioligand for imaging 5HT1A receptors in humans (Shiue et al., 1997).

properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-14-5-7-15(8-6-14)10-3-4-12(16(17)18)11(13)9-10/h3-4,9H,2,5-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFZIWWRRSSRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-piperazine (1.2 mL, 9.6 mmol), 5-fluoro-2-nitro-phenylamine (1 g, 6.4 mmol), DIPEA (1.24 g, 9.6 mmol) in DMF (15 mL) was heated at 80° C. overnight. The reaction mixture was poured into ice water and extracted with EtOAc. The combined extract was washed with brine, dried over anhydrous Na2SO4, and concentrated to obtain a crude product, which was purified by flash chromatography on silica to afford the title compound (1 g, yield: 63%). ESI-MS: 251 [M+H]+.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.